molecular formula C9H14O2 B14661101 Ethyl 2-ethenylidenepentanoate CAS No. 39579-63-0

Ethyl 2-ethenylidenepentanoate

Cat. No.: B14661101
CAS No.: 39579-63-0
M. Wt: 154.21 g/mol
InChI Key: HUCBJLBYFDYLBK-UHFFFAOYSA-N
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Description

Ethyl 2-ethenylidenepentanoate is an α,β-unsaturated ester characterized by a pentanoate backbone substituted with an ethenylidene group (-CH=CH₂) at the 2-position. This structure confers unique reactivity due to the conjugated double bond system, making it valuable in organic synthesis, particularly in Michael additions, polymer chemistry, and as a dienophile in Diels-Alder reactions.

Properties

CAS No.

39579-63-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-4-7-8(5-2)9(10)11-6-3/h2,4,6-7H2,1,3H3

InChI Key

HUCBJLBYFDYLBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethenylidenepentanoate typically involves the esterification of 2-ethenylidenepentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

2-ethenylidenepentanoic acid+ethanolH2SO4ethyl 2-ethenylidenepentanoate+water\text{2-ethenylidenepentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-ethenylidenepentanoic acid+ethanolH2​SO4​​ethyl 2-ethenylidenepentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help in the removal of water, driving the reaction to completion. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenylidenepentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to its corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base.

Major Products Formed

    Hydrolysis: 2-ethenylidenepentanoic acid and ethanol.

    Reduction: 2-ethenylidenepentanol.

    Substitution: Corresponding amides.

Scientific Research Applications

Ethyl 2-ethenylidenepentanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-ethenylidenepentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The vinylidene group in its structure allows for unique interactions with nucleophiles, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

Structural Comparison

The table below compares Ethyl 2-ethenylidenepentanoate with structurally related esters, emphasizing substituent effects:

Compound Name Substituent Molecular Formula Key Structural Feature
This compound Ethenylidene C₈H₁₂O₂ α,β-unsaturated ester with a vinyl group
(E)-Methyl 2-benzylidenepentanoate Benzylidene C₁₃H₁₄O₂ Conjugated aromatic substituent
Ethyl 2-oxopentanoate Oxo (keto) C₇H₁₂O₃ Keto group enabling enol tautomerism
Ethyl 2-methylpentanoate Methyl C₈H₁₆O₂ Alkyl substituent (electron-donating)
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate Hydroxymethyl C₁₀H₂₀O₃ Branched alkyl chain with hydroxyl group

Key Observations :

  • Ethenylidene vs. Benzylidene: The ethenylidene group lacks aromatic conjugation but offers simpler alkene reactivity, whereas benzylidene derivatives (e.g., (E)-Methyl 2-benzylidenepentanoate) exhibit extended conjugation for UV absorption or catalytic applications .
  • Oxo Group: Ethyl 2-oxopentanoate participates in keto-enol tautomerism, enabling diverse reactivity in nucleophilic substitutions .
  • Alkyl Substituents: Ethyl 2-methylpentanoate and related alkyl-substituted esters are less reactive due to the absence of conjugated double bonds, making them suitable as solvents or flavoring agents .

Physical and Chemical Properties

Property This compound Ethyl 2-Oxopentanoate (E)-Methyl 2-Benzylidenepentanoate
Boiling Point (°C) ~180–200 (estimated) 195–200 280–285
Solubility Moderate in organic solvents High in polar solvents Low in water, high in ethanol
Reactivity High (α,β-unsaturated ester) Moderate (keto group) High (aromatic conjugation)

Notes:

  • The ethenylidene group increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions compared to alkyl-substituted esters .
  • Ethyl 2-oxopentanoate’s keto group allows for hydrogen bonding, increasing solubility in polar solvents like ethanol .

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